

VUF8507: A Technical Overview of a Novel Adenosine Receptor Modulator

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Compound of Interest		
Compound Name:	VUF8507	
Cat. No.:	B1683072	Get Quote

For Researchers, Scientists, and Drug Development Professionals

VUF8507. A comprehensive safety and toxicity profile for **VUF8507** is not available in the public domain. The toxicological properties of this specific compound have not been thoroughly investigated. The information presented herein is intended for research and informational purposes only and should not be construed as a complete assessment of its safety.

Introduction

VUF8507, with the chemical name N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide, is classified as an allosteric modulator of the A3 adenosine receptor (A3AR). Allosteric modulators represent a sophisticated class of drugs that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, adenosine. This mode of action allows for a more nuanced modulation of receptor activity, often with an improved safety profile compared to direct-acting agonists or antagonists.[1][2][3] Positive allosteric modulators (PAMs) of the A3AR, such as **VUF8507** is presumed to be, enhance the affinity and/or efficacy of adenosine, particularly at sites where endogenous adenosine levels are elevated, such as in inflamed or cancerous tissues.[1][4]

Safety and Toxicity Profile

A critical gap exists in the publicly available literature regarding the specific safety and toxicity of **VUF8507**. No formal preclinical safety studies, including acute or chronic toxicity,







genotoxicity, carcinogenicity, or reproductive toxicity, have been published for this compound.

Data Presentation:

Due to the absence of specific studies on **VUF8507**, a quantitative data table on its safety and toxicity cannot be provided.

General Safety Considerations for Adenosine Receptor Modulators:

While specific data for **VUF8507** is lacking, general safety considerations for adenosine receptor modulators can be inferred from class-wide observations. The therapeutic targeting of adenosine receptors has been explored for various conditions, including inflammatory diseases, cardiovascular disorders, and cancer.[3] However, on-target side effects have been a challenge in the clinical development of orthosteric adenosine receptor ligands.[3] Allosteric modulators are hypothesized to offer a better safety margin by acting only in the presence of the endogenous ligand, thus potentially avoiding systemic side effects associated with constitutive receptor activation or blockade.[3][5]

It is important to note that the chemical structure of **VUF8507** contains a benzamide moiety. Safety Data Sheets for benzamide indicate that it is harmful if swallowed and is suspected of causing genetic defects.[6][7] However, these toxicological properties are for the isolated chemical fragment and may not be representative of the complete **VUF8507** molecule.

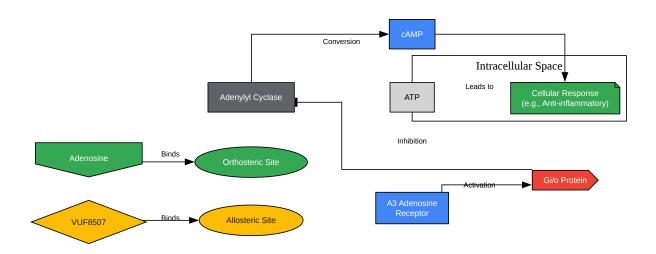
Mechanism of Action and Signaling Pathway

VUF8507 is an allosteric modulator of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of A3AR activation are cell-type specific but are often associated with anti-inflammatory and cytoprotective responses.[1][4]

As a positive allosteric modulator, **VUF8507** is expected to bind to a topographically distinct site on the A3AR, thereby enhancing the binding and/or signaling of the endogenous agonist, adenosine. This leads to a more pronounced and localized physiological response in tissues with high adenosine concentrations.



Signaling Pathway of A3 Adenosine Receptor Allosteric Modulation:



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Caption: A3AR signaling pathway modulated by VUF8507.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity evaluation of **VUF8507** are not available in the public literature. For researchers intending to investigate this compound, standardized preclinical safety and toxicology testing protocols as outlined by regulatory agencies such as the FDA or EMA should be followed.

General Experimental Workflow for Preclinical Safety Assessment:





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Caption: General workflow for preclinical safety evaluation.



Conclusion

VUF8507 is an intriguing pharmacological tool for studying the A3 adenosine receptor system. Its classification as an allosteric modulator suggests the potential for a favorable therapeutic window. However, the profound lack of publicly available safety and toxicity data necessitates a cautious approach. Any future development of **VUF8507** or similar compounds would require a comprehensive and rigorous preclinical safety evaluation to establish a clear risk-benefit profile. Researchers are strongly encouraged to conduct thorough in vitro and in vivo toxicity studies before proceeding with further investigations.

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